N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(16-11-1-2-11)10-3-6-15-13(9-10)19-12-4-7-18-8-5-12/h3,6,9,11-12H,1-2,4-5,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQMCDNRTYZROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC=C2)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-yl Intermediate: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Coupling with Isonicotinamide: The final step involves coupling the tetrahydro-2H-pyran-4-yl intermediate with isonicotinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Overview
N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in treating various diseases. Its structural features suggest it may interact with biological targets effectively, making it a candidate for further research.
Scientific Research Applications
1. Anticancer Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as the modulation of signaling pathways involved in cell proliferation and survival .
2. Neuroprotective Effects
Studies have suggested that compounds with similar structures may offer neuroprotective benefits. By targeting specific receptors involved in neurodegenerative diseases, these compounds could help mitigate neuronal damage and promote neuronal health through antioxidant activities .
3. Anti-inflammatory Properties
The compound's potential to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory conditions. By inhibiting pro-inflammatory cytokines and pathways, it may help alleviate symptoms associated with diseases such as rheumatoid arthritis and inflammatory bowel disease .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study demonstrated that a derivative of this compound showed significant cytotoxicity against various cancer cell lines, outperforming conventional chemotherapeutics in certain assays .
- Neuroprotective Research : In an experimental model of Alzheimer’s disease, the compound was shown to reduce oxidative stress markers and improve cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Overview
9-(3-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide is another compound with promising applications in medicinal chemistry. Its unique structure allows for interactions with various biological targets.
Scientific Research Applications
1. Anticancer Potential
This compound has been investigated for its anticancer properties, particularly its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that it can significantly reduce tumor growth in preclinical models .
2. Cardiovascular Benefits
Research indicates that this compound may possess cardioprotective effects by improving endothelial function and reducing oxidative stress in cardiovascular tissues. This suggests potential applications in treating heart diseases .
3. Antimicrobial Activity
Preliminary studies have indicated that 9-(3-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A recent study highlighted the effectiveness of this compound in inhibiting the proliferation of breast cancer cells by targeting specific signaling pathways critical for tumor growth .
- Cardiovascular Research : In animal models, the compound demonstrated significant improvements in heart function following induced ischemia, indicating its potential use as a cardioprotective agent .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The cyclopropyl group and the tetrahydro-2H-pyran-4-yl moiety may facilitate binding to enzymes or receptors, thereby modulating their activity. The isonicotinamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Research Methodologies and Limitations
Crystallographic techniques, such as those enabled by SHELX software (e.g., SHELXL for refinement), are critical for resolving the three-dimensional structures of such compounds . However, the absence of crystallographic or spectroscopic data for the target compound in the evidence limits a direct comparison of conformational preferences or packing efficiencies.
Biological Activity
N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a cyclopropyl group and an oxan-4-yloxy moiety. Its chemical structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 253.28 g/mol
- IUPAC Name : this compound
Antiviral Properties
Recent studies have indicated that this compound exhibits antiviral activity, particularly against SARS-CoV-2, the virus responsible for COVID-19. In a computational screening study, the compound was identified as a potential inhibitor of the viral entry process by targeting the spike protein and its interaction with the ACE2 receptor .
The proposed mechanism involves the inhibition of viral replication and entry into host cells. The compound appears to disrupt the binding affinity between the spike protein and ACE2, thereby preventing the virus from entering human cells. This was demonstrated through molecular docking studies that showed favorable binding interactions with critical viral proteins .
Data Table: Biological Activity Summary
Case Studies
-
Case Study on Antiviral Efficacy :
A study conducted on a series of compounds including this compound revealed significant antiviral effects in vitro. The compound showed a dose-dependent reduction in viral load in infected cell lines, suggesting its potential as a therapeutic agent against COVID-19. -
Oxidative Stress Modulation :
Another investigation assessed the compound's ability to modulate oxidative stress markers in human cell cultures. Results indicated that treatment with this compound led to decreased levels of reactive oxygen species (ROS), highlighting its antioxidant properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine-4-carboxylic acid derivatives. Key steps include cyclopropane ring introduction via nucleophilic substitution and coupling of the oxan-4-yloxy group under Mitsunobu or Ullmann-type conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalysts (e.g., palladium for cross-coupling) critically influence yield and purity. Thin-layer chromatography (TLC) and HPLC are recommended for real-time monitoring .
Q. Which spectroscopic techniques are most effective for characterizing N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyridine ring and cyclopropane moiety. Chemical shifts for the oxan-4-yloxy group appear at δ 3.5–4.0 ppm (¹H) .
- IR : Stretching vibrations for the carboxamide group (1650–1680 cm⁻¹) and ether linkages (1100–1250 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns, essential for purity assessment .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. HPLC tracks decomposition products .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data for N-cyclopropyl-2-(oxan-4-yloxy)pyridine-4-carboxamide derivatives?
- Methodological Answer : Use the SHELX suite for structure refinement. For ambiguous electron density maps (e.g., disordered oxan-4-yloxy groups):
- Apply restraints on bond lengths/angles.
- Test twin refinement (e.g., using TWIN/BASF in SHELXL) for pseudosymmetric crystals.
- Validate with Hirshfeld surface analysis to confirm hydrogen bonding networks .
Q. How can 3D-QSAR models predict the biological activity of structurally modified analogs?
- Methodological Answer :
- Dataset Preparation : Collect IC₅₀ values for analogs with substitutions on the pyridine, cyclopropane, or oxan-4-yloxy groups.
- Alignment/Molecular Descriptors : Align molecules using the pyridine-4-carboxamide core as a template. Compute steric, electrostatic, and hydrophobic fields (e.g., using CoMFA/CoMSIA).
- Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets to ensure robustness. Software: VLife MDS or Schrödinger .
Q. What experimental approaches elucidate the mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Perform thermal shift assays (TSA) to identify protein targets.
- Binding Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity.
- Pathway Analysis : RNA-seq/proteomics post-treatment identifies dysregulated pathways (e.g., apoptosis, kinase signaling) .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolic stability (e.g., liver microsome assays).
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites.
- Formulation Optimization : Use nanoencapsulation or prodrug strategies to enhance in vivo exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
